(9-Phenyl-9H-fluoren-9-yl)acetaldehyde
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Overview
Description
(9-Phenyl-9H-fluoren-9-yl)acetaldehyde is an organic compound with a complex structure that includes a fluorene backbone substituted with a phenyl group and an acetaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-Phenyl-9H-fluoren-9-yl)acetaldehyde typically involves the reaction of 9-phenyl-9H-fluoren-9-ol with appropriate reagents to introduce the acetaldehyde group. One common method is the oxidation of 9-phenyl-9H-fluoren-9-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar oxidation reactions with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
Types of Reactions
(9-Phenyl-9H-fluoren-9-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizing Agents: PCC, DMP, KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Substitution Reagents: Halogens, nitro compounds
Major Products
Oxidation: (9-Phenyl-9H-fluoren-9-yl)carboxylic acid
Reduction: (9-Phenyl-9H-fluoren-9-yl)methanol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
(9-Phenyl-9H-fluoren-9-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and polymers with specific properties
Mechanism of Action
The mechanism of action of (9-Phenyl-9H-fluoren-9-yl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function. The aromatic rings can participate in π-π interactions and other non-covalent interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
9-Phenyl-9H-fluoren-9-ol: A precursor to (9-Phenyl-9H-fluoren-9-yl)acetaldehyde, differing by the presence of a hydroxyl group instead of an aldehyde group.
9-Phenyl-9H-fluoren-9-amine: Contains an amine group instead of an aldehyde group, used in asymmetric synthesis and pharmaceutical applications.
9H-Fluoren-9-yl acetate: An ester derivative of fluorene, used in various organic synthesis reactions.
Uniqueness
This compound is unique due to its combination of a fluorene backbone with a phenyl group and an aldehyde functional group
Properties
CAS No. |
5043-46-9 |
---|---|
Molecular Formula |
C21H16O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2-(9-phenylfluoren-9-yl)acetaldehyde |
InChI |
InChI=1S/C21H16O/c22-15-14-21(16-8-2-1-3-9-16)19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,15H,14H2 |
InChI Key |
LTBXLBUEKQBHHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)CC=O |
Origin of Product |
United States |
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